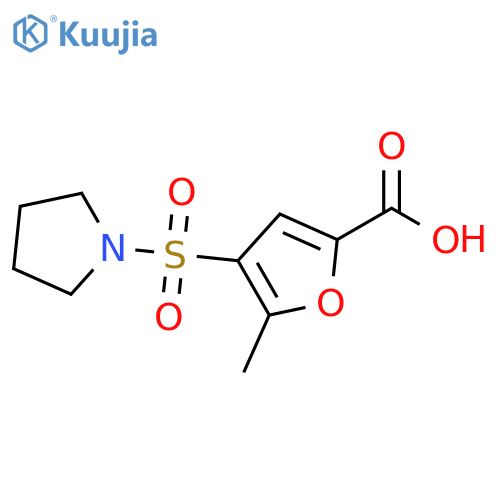Cas no 1118787-13-5 (5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid)

1118787-13-5 structure
商品名:5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid
5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid
- 1118787-13-5
- EN300-42360
- G19923
- Z425822366
- AB00998601-01
- 5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylicacid
- AKOS009548591
- 5-methyl-4-pyrrolidin-1-ylsulfonylfuran-2-carboxylic acid
-
- インチ: 1S/C10H13NO5S/c1-7-9(6-8(16-7)10(12)13)17(14,15)11-4-2-3-5-11/h6H,2-5H2,1H3,(H,12,13)
- InChIKey: DXJBYRXLJZHDBI-UHFFFAOYSA-N
- ほほえんだ: O1C(C)=C(S(N2CCCC2)(=O)=O)C=C1C(O)=O
計算された属性
- せいみつぶんしりょう: 259.051
- どういたいしつりょう: 259.051
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 395
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 96.2A^2
5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM475573-1g |
5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid |
1118787-13-5 | 95%+ | 1g |
$266 | 2023-03-07 | |
| Enamine | EN300-42360-0.25g |
5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid |
1118787-13-5 | 95.0% | 0.25g |
$111.0 | 2025-02-20 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01062837-5g |
5-Methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid |
1118787-13-5 | 95% | 5g |
¥6236.0 | 2023-04-05 | |
| Enamine | EN300-42360-0.05g |
5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid |
1118787-13-5 | 95.0% | 0.05g |
$52.0 | 2025-02-20 | |
| Enamine | EN300-42360-0.1g |
5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid |
1118787-13-5 | 95.0% | 0.1g |
$78.0 | 2025-02-20 | |
| Aaron | AR019VE0-50mg |
5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid |
1118787-13-5 | 95% | 50mg |
$97.00 | 2025-03-29 | |
| A2B Chem LLC | AV39100-5g |
5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid |
1118787-13-5 | 96% | 5g |
$720.00 | 2024-04-20 | |
| Aaron | AR019VE0-1g |
5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid |
1118787-13-5 | 95% | 1g |
$335.00 | 2025-02-08 | |
| A2B Chem LLC | AV39100-100mg |
5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid |
1118787-13-5 | 96% | 100mg |
$118.00 | 2024-04-20 | |
| 1PlusChem | 1P019V5O-5g |
5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid |
1118787-13-5 | 96% | 5g |
$866.00 | 2023-12-26 |
5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid 関連文献
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
1118787-13-5 (5-methyl-4-(pyrrolidine-1-sulfonyl)furan-2-carboxylic acid) 関連製品
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
